molecular formula C21H25FN2O B2411837 (3-(Dimethylamino)phenyl)(3-(4-fluorophenyl)azepan-1-yl)methanone CAS No. 1797859-40-5

(3-(Dimethylamino)phenyl)(3-(4-fluorophenyl)azepan-1-yl)methanone

Cat. No.: B2411837
CAS No.: 1797859-40-5
M. Wt: 340.442
InChI Key: LRDOHYJZIJPHLL-UHFFFAOYSA-N
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Description

(3-(Dimethylamino)phenyl)(3-(4-fluorophenyl)azepan-1-yl)methanone is a chemical compound for research and development purposes. It is part of a class of compounds featuring an azepane moiety, a structural feature found in molecules investigated for various biological activities . The integration of a fluorophenyl group is a common strategy in medicinal chemistry to modulate a compound's properties, while the dimethylamino group can serve as a key pharmacophore . Research into structurally similar compounds indicates potential interest in their interactions with the endocannabinoid system , though the specific profile of this molecule requires further investigation. This product is intended for laboratory research by qualified professionals only. It is not for diagnostic or therapeutic use, nor for human consumption. Please refer to the product's Safety Data Sheet (SDS) for proper handling and storage information.

Properties

IUPAC Name

[3-(dimethylamino)phenyl]-[3-(4-fluorophenyl)azepan-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O/c1-23(2)20-8-5-7-17(14-20)21(25)24-13-4-3-6-18(15-24)16-9-11-19(22)12-10-16/h5,7-12,14,18H,3-4,6,13,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRDOHYJZIJPHLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3-(Dimethylamino)phenyl)(3-(4-fluorophenyl)azepan-1-yl)methanone, a compound characterized by its complex structure featuring a dimethylamino group and a fluorophenyl moiety within an azepanone framework, has garnered attention for its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C21H25FN2O, with a molecular weight of 340.4 g/mol. The compound's structure is pivotal in determining its biological activity, particularly due to the presence of functional groups that can interact with biological targets.

PropertyValue
Molecular FormulaC21H25FN2O
Molecular Weight340.4 g/mol
CAS Number1797859-40-5

Pharmacological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, primarily as stimulants . Preliminary studies suggest that such compounds can enhance levels of neurotransmitters like dopamine and norepinephrine, potentially impacting mood and cognitive functions.

The biological activity of this compound may be attributed to its ability to inhibit monoamine oxidase enzymes, which play a crucial role in neurotransmitter metabolism. The dimethylamino group is known to enhance the binding affinity to various receptors, thereby improving therapeutic efficacy against conditions such as depression and anxiety disorders.

Case Studies and Research Findings

Several studies have investigated the effects of structurally related compounds on neuronal health and behavior:

  • Neuroprotective Effects : A study on novel derivatives indicated that compounds with similar structural features significantly suppressed neuronal cell death induced by oxidative stress. The effectiveness was notably influenced by the alkyl chain length attached to the oxindole skeleton .
  • Stimulant Properties : Research highlighted that this compound acts as a stimulant, suggesting potential applications in treating attention deficit hyperactivity disorder (ADHD) and other cognitive disorders.

Comparative Analysis with Similar Compounds

A comparative analysis reveals that several compounds share structural similarities with this compound. These compounds exhibit varying degrees of biological activity:

Compound NameStructureBiological Activity
4-DimethylaminobenzaldehydeStructurePrecursor for synthesizing various pharmaceuticals
4-Fluorobenzoyl chlorideStructureUsed in acylation reactions
3-Azepanone derivativesStructureExhibit varying degrees of biological activity

Q & A

Q. What synthetic routes are recommended for (3-(Dimethylamino)phenyl)(3-(4-fluorophenyl)azepan-1-yl)methanone, and how can yield optimization be achieved?

Methodological Answer: The synthesis typically involves multi-step reactions, including azepane ring formation and functional group coupling. Key steps include:

  • Step 1: Formation of the azepane intermediate via cyclization of a diamine precursor under basic conditions (e.g., NaH in DMF) .
  • Step 2: Coupling the azepane intermediate with fluorophenyl and dimethylaminophenyl groups using nucleophilic substitution or Friedel-Crafts acylation .

Yield Optimization Factors:

FactorOptimal ConditionImpact on Yield
SolventPolar aprotic (DMF, DCM)Enhances reaction kinetics
Temperature50–80°CBalances reaction rate vs. decomposition
CatalystLewis acids (e.g., AlCl₃)Accelerates acylation
PurificationColumn chromatography (silica gel)Reduces impurities

Reference:

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

Methodological Answer:

  • 1H/13C NMR: Assigns proton environments (e.g., dimethylamino protons at δ 2.8–3.2 ppm, fluorophenyl aromatic signals at δ 6.8–7.4 ppm) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H⁺]⁺ ~369.2 g/mol) and fragmentation patterns .
  • FT-IR: Identifies carbonyl stretching (~1680 cm⁻¹) and amine/fluorophenyl vibrations .

Q. How can researchers address poor solubility of this compound in aqueous assays?

Methodological Answer:

  • Co-solvent Systems: Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers to enhance aqueous compatibility .
  • Prodrug Derivatization: Introduce hydrophilic groups (e.g., phosphate esters) via post-synthetic modification .
  • Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .

Reference:

Advanced Research Questions

Q. How should contradictory bioactivity results in different assay systems be analyzed?

Methodological Answer: Contradictions often arise from assay variability (e.g., cell line specificity, dose-response noise). Steps to resolve:

Dose-Response Reproducibility: Repeat assays with triplicate technical/biological replicates .

Cell Line Profiling: Test across diverse cell lines (e.g., cancer vs. normal) to identify selectivity .

Target Engagement Studies: Use SPR or ITC to validate direct binding to hypothesized targets (e.g., kinases, GPCRs) .

Case Study:
A study on analogous fluorophenyl-azepane derivatives showed 10-fold potency differences between HEK293 and HeLa cells due to differential receptor expression .

Reference:

Q. What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina with target crystal structures (e.g., PDB IDs for serotonin receptors) .
  • MD Simulations: Assess binding stability over 100 ns trajectories (e.g., GROMACS/AMBER) .
  • QSAR Modeling: Correlate substituent effects (e.g., fluorophenyl position) with activity data .

Example Workflow:

Generate 3D conformers from SMILES/InChI (e.g., C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C3=CN(C)C) .

Dock into ATP-binding pocket of a kinase target.

Validate with experimental IC₅₀ values from enzyme inhibition assays.

Reference:

Q. How can metabolic stability be assessed to prioritize this compound for in vivo studies?

Methodological Answer:

  • Microsomal Incubation: Use liver microsomes (human/rat) with NADPH cofactor; monitor parent compound depletion via LC-MS .
  • CYP450 Inhibition Screening: Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .
  • Plasma Stability Assays: Incubate in plasma (37°C, 1–24 hrs) and quantify degradation .

Data Interpretation:

ParameterCriteria for Progression
t₁/₂ (microsomes)>30 min
CYP Inhibition IC₅₀>10 µM
Plasma Stability>80% remaining at 4 hrs

Reference:

Q. What strategies optimize selectivity over off-target receptors in structural analogs?

Methodological Answer:

  • Scaffold Hopping: Modify the azepane ring to piperidine or morpholine to reduce off-target binding .
  • Fragment Replacement: Substitute 4-fluorophenyl with bioisosteres (e.g., thiophene) .
  • Selectivity Screening: Profile against panels of 100+ kinases/GPCRs (e.g., Eurofins Cerep) .

Case Study:
Replacing dimethylamino with a pyridinyl group in a related compound reduced hERG channel binding by 50% .

Reference:

Q. How are structure-activity relationships (SARs) systematically explored for this scaffold?

Methodological Answer:

Core Modifications: Vary azepane ring size (6–8 membered) and substituents (e.g., 3- vs. 4-fluorophenyl) .

Functional Group Scanning: Test electron-withdrawing (NO₂) vs. donating (OCH₃) groups on the aryl ketone .

Bioisosteric Replacement: Replace ketone with sulfone or amide to modulate polarity .

SAR Table:

ModificationActivity Trend (IC₅₀, nM)Notes
4-Fluorophenyl120 ± 15Baseline
3-Fluorophenyl85 ± 10Enhanced potency
Ketone → Amide450 ± 30Reduced permeability

Reference:

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